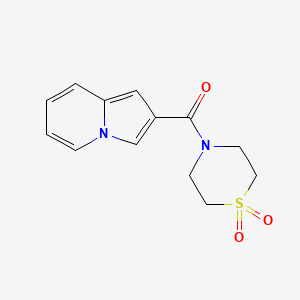

![molecular formula C21H23BrClN3O3S B2520435 Methyl-4-((6-Brombenzo[d]thiazol-2-yl)(3-(Dimethylamino)propyl)carbamoyl)benzoat-Hydrochlorid CAS No. 1216621-13-4](/img/structure/B2520435.png)

Methyl-4-((6-Brombenzo[d]thiazol-2-yl)(3-(Dimethylamino)propyl)carbamoyl)benzoat-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C21H23BrClN3O3S and its molecular weight is 512.85. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor- und Zytotoxische Aktivität

Thiazole wurden auf ihr Potenzial als Antitumor- und Zytostatika untersucht. So synthetisierten Forscher beispielsweise [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazide und bewerteten deren Zytotoxizität an menschlichen Tumorzelllinien. Unter diesen Verbindungen zeigte eine potente Wirkungen gegen Prostatakrebszellen .

Antibakterielle Eigenschaften

Thiazole spielen eine entscheidende Rolle bei der Entwicklung antimikrobieller Medikamente. Zu den bemerkenswerten Beispielen gehören Sulfathiazol (ein antimikrobielles Medikament) und Ritonavir (ein antiretrovirales Medikament). Diese Verbindungen zeigen Aktivität gegen verschiedene Krankheitserreger .

Antifungal Aktivität

Thiazole tragen auch zur Entwicklung von Antimykotika bei. Abafungin, eine Thiazol-haltige Verbindung, zeigt vielversprechende Eigenschaften als Antimykotikum .

Quorum-Sensing-Inhibition

Im LasB-System zeigen bestimmte Thiazolderivate Quorum-Sensing-Inhibition. So zeigten die Verbindungen 3, 6 und 7 vielversprechende Aktivität gegen LasB, ein Schlüsselenzym, das an der bakteriellen Virulenz beteiligt ist. Im PqsR-System wurde jedoch keine Aktivität beobachtet, was die Selektivität gegenüber dem LasB-System unterstreicht .

Antioxidative Eigenschaften

Thiazolderivate wurden auf ihr antioxidatives Potenzial untersucht. Einige synthetisierte Verbindungen zeigten in vitro eine potente antioxidative Aktivität .

Weitere Anwendungen

Über die genannten Bereiche hinaus sind Thiazole auch in Bereichen wie Neuroprotektion, Diuretika und entzündungshemmenden Mitteln relevant. Darüber hinaus findet sich der Thiazolring natürlicherweise in Vitamin B1 (Thiamin), das eine entscheidende Rolle im Energiestoffwechsel und in der Funktion des Nervensystems spielt .

Wirkmechanismus

Target of Action

The compound contains a benzo[d]thiazol-2-yl moiety, which is a common structural component in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Compounds containing a benzo[d]thiazol-2-yl moiety have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, compounds containing a benzo[d]thiazol-2-yl moiety have been found to exhibit a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme interactions . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing cytoprotective effects . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions lead to downstream effects on cellular processes, including changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, such as high temperatures or acidic pH, which could potentially affect its efficacy . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with consistent results indicating sustained biological activity .

Dosage Effects in Animal Models

The effects of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . The compound has a defined therapeutic window, with optimal dosages providing maximum efficacy with minimal adverse effects . Threshold effects have been noted, where doses below a certain level do not produce significant biological effects, while doses above this threshold result in pronounced therapeutic outcomes .

Metabolic Pathways

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the compound’s solubility and facilitate its excretion via the kidneys . The compound also interacts with cofactors such as NADPH and glutathione, which play crucial roles in its biotransformation . The effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

The transport and distribution of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct the compound to specific subcellular compartments . These modifications enhance its interaction with target biomolecules and facilitate its biological activity . The compound’s localization in the mitochondria is particularly significant, as it influences mitochondrial function and energy production, contributing to its overall therapeutic effects .

Eigenschaften

IUPAC Name |

methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHBIJFIAIWOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![[5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2520354.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2520357.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide](/img/structure/B2520366.png)

![3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2520372.png)

![[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE](/img/structure/B2520373.png)